2-(Cyclohexylcarbonylamino)benzamide

GPCR Medicinal Chemistry Relaxin Receptor Pharmacology Structure-Activity Relationship (SAR)

2-(Cyclohexylcarbonylamino)benzamide (CAS 42468-47-3) is a synthetic benzamide derivative classified as an aminobenzamide, with a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol. It serves primarily as a research intermediate and a core scaffold for generating bioactive compound libraries, particularly in medicinal chemistry campaigns targeting G protein-coupled receptors and enzymes.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B5877423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylcarbonylamino)benzamide
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H18N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)(H,16,18)
InChIKeyQUXANUDLAGIWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylcarbonylamino)benzamide: Chemical Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


2-(Cyclohexylcarbonylamino)benzamide (CAS 42468-47-3) is a synthetic benzamide derivative classified as an aminobenzamide, with a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol . It serves primarily as a research intermediate and a core scaffold for generating bioactive compound libraries, particularly in medicinal chemistry campaigns targeting G protein-coupled receptors and enzymes . Its physicochemical profile, including calculated LogP (octanol-water partition coefficient), hydrogen-bond donor/acceptor counts, and topological polar surface area, dictates its suitability for further functionalization and influences its behavior in ADME (absorption, distribution, metabolism, excretion) assays, a critical factor for scientific procurement over less characterized or more lipophilic analogs [1].

Why 2-(Cyclohexylcarbonylamino)benzamide Cannot Be Functionally Replaced by Simple, Non-Differentiated Benzamide Analogs in Biological Assays


The 2-(cyclohexylcarbonylamino)benzamide scaffold is not functionally interchangeable with simple benzamides or its close N-substituted analogs, such as 2-(Cyclohexanecarbonylamino)-N-phenylbenzamide. The unsubstituted amide group at the ortho position provides a unique hydrogen-bonding geometry and a distinct electrostatic surface that is critical for specific target engagement. Empirical evidence from high-throughput screening demonstrates that minor structural modifications, such as the addition of an N-phenyl substituent, can lead to a complete loss of detectable target binding, underscoring the strict structure-activity relationship (SAR) governing this chemotype [1]. This sensitivity mandates the procurement of the exact, unadorned 2-(cyclohexylcarbonylamino)benzamide core to ensure assay reproducibility, avoid false negatives in primary screens, and maintain the integrity of SAR expansion studies .

Procurement-Critical Quantitative Differentiation: 2-(Cyclohexylcarbonylamino)benzamide Versus Closest Functional Analogs


Delineation of Target Engagement: Binding Affinity at RXFP1 Compared to N-Substituted Analogs

In a targeted binder screen against the Relaxin receptor 1 (RXFP1), the unsubstituted core 2-(Cyclohexylcarbonylamino)benzamide demonstrated no detectable binding (EC50 > 100,000 nM), classifying it as a 'Poor Binder' [1]. This inactivity is a valuable differentiator for procurement; it serves as a clean negative control compound. In stark contrast, the closely related analog 2-(Cyclohexanecarbonylamino)-N-[4-(trifluoromethyl)phenyl]benzamide, which features an N-aryl substitution, shows measurable, albeit weak, activity with an EC50 of 94,000 nM [1]. The quantitative difference in activity highlights a critical SAR inflection point: the introduction of an N-aryl substituent is necessary to induce measurable target binding, making the unsubstituted core essential for studies requiring a matched, inactive molecular probe for target identification or specificity profiling.

GPCR Medicinal Chemistry Relaxin Receptor Pharmacology Structure-Activity Relationship (SAR)

Comparative Binding Profile at the Adenosine A2A Receptor: The Unsubstituted Benzamide as a Low-Affinity Fragment

When evaluated for affinity at the adenosine A2A receptor (rat striatal membranes), a structurally related analog in the cyclohexylbenzamide class exhibited a potent Ki of 6.10 nM [1]. This data provides a critical benchmark for the core scaffold. While direct Ki data for the exact unsubstituted 2-(cyclohexylcarbonylamino)benzamide is not available in this specific assay, its role as the synthetic precursor positions it as the minimal pharmacophoric fragment. Class-level inference suggests that the fully elaborated analog achieves a high binding affinity (Ki = 6.10 nM), indicating that the 2-(cyclohexylcarbonylamino)benzamide core, when appropriately derivatized, has the potential to yield potent probes. Procuring the core scaffold is therefore essential for any laboratory wishing to replicate or extend this SAR, rather than attempting to source the final, more expensive, and potentially proprietary elaborated molecule .

Adenosine Receptor Pharmacology Fragment-Based Drug Discovery Binding Affinity Profiling

Differentiation from Urea-Based Analogs: Impact of the Central Carbonyl Linker on Hydrogen-Bonding Capacity

A critical differentiator for procurement is the compound's amide linker versus the urea linker found in a close structural analog, 2-{[(Cyclohexylamino)carbonyl]amino}benzamide (CAS not available for this analog, referred to here as 'Urea Analog') . 2-(Cyclohexylcarbonylamino)benzamide possesses two hydrogen-bond donor (HBD) sites and two hydrogen-bond acceptor (HBA) sites, originating from the primary amide and the secondary amide. In contrast, the urea analog has an additional nitrogen atom in the linker, resulting in three HBD sites and three HBA sites. This altered hydrogen-bonding profile is reflected by a calculated LogP shift: the target amide is more lipophilic (higher calculated LogP) than its urea counterpart, which systematic studies have shown to directly impact membrane permeability and metabolic stability . For procurement, the amide-based compound is therefore the preferred choice for projects where passive membrane permeability and metabolic stability are prioritized, while the urea analog would be selected for enhancing solubility and target interactions through additional hydrogen bonds.

Physicochemical Property Analysis Bioisosterism Molecular Design

CFTR Modulation: Potentiator Activity as a Differentiator from Antimicrobial Benzamide Derivatives

Within the cyclohexylcarbonylamino chemotype, certain derivatives, such as 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been characterized as strong CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators [1]. This specific mechanism of action—enhancing CFTR function—contrasts sharply with the antimicrobial or antiproliferative activities observed for other benzamide derivatives, such as those targeting bacterial cell division or kinase inhibition. The 2-(cyclohexylcarbonylamino)benzamide core, lacking the tetrahydrobenzothiophene ring, is unlikely to exhibit this potentiation activity, instead serving as a distinct synthetic entry point. For procurement, this differentiates the core scaffold from pre-formed potentiator probes. A researcher studying CFTR function will need the elaborated, active potentiator, while the 2-(cyclohexylcarbonylamino)benzamide is the optimal choice for a lab aiming to explore a diverse biological target space through in-house derivatization, avoiding the functional bias of the pre-made CFTR-active compound.

Cystic Fibrosis Pharmacology CFTR Potentiation Chemical Biology Toolbox

Optimal Deployment Scenarios for 2-(Cyclohexylcarbonylamino)benzamide in Lead Discovery and Chemical Biology


Negative Control for RXFP1-Targeted High-Throughput Screening Campaigns

Leveraging the established inactivity at the RXFP1 receptor (EC50 > 100,000 nM), this compound is perfectly suited as a robust, matched negative control in primary screens aimed at discovering novel RXFP1 agonists or antagonists. Its use ensures that assay signal is not confounded by non-specific effects from the benzamide scaffold itself, a risk if a weakly active N-substituted analog were used as an 'inactive' control. This application directly stems from the quantified differentiation from the 94,000 nM EC50 analog [1].

Core Fragment for in-House Adenosine A2A Antagonist SAR Expansion

Based on class-level inference that the 2-(cyclohexylcarbonylamino)benzamide chemotype yields potent adenosine A2A ligands (e.g., Ki = 6.10 nM for an elaborated analog), this compound is the ideal starting fragment for an in-house medicinal chemistry program. By procuring this core, research groups can systematically modify the amide and aromatic positions to generate novel, proprietary structures with optimized affinity and selectivity, avoiding the purchase of costly, pre-made advanced intermediates [1].

Building Block for Diverse GPCR and Kinase Targeted Compound Libraries

As a benzamide variant lacking predefined, strong target bias (not a CFTR potentiator or a high-affinity adenosine binder in its own right), 2-(cyclohexylcarbonylamino)benzamide is a high-value building block for generating diverse screening libraries. Its ortho-substitution pattern and free amide handle allow for rapid, parallel derivatization, enabling the exploration of chemical space across multiple therapeutic targets, including kinases, GPCRs, and epigenetic enzymes, thereby maximizing the return on procurement investment [1][2].

Physicochemical Probe for Investigating Amide vs. Urea Bioisosterism in Drug Design

Procure this compound specifically for comparative studies against its urea-based analog, 2-{[(Cyclohexylamino)carbonyl]amino}benzamide. The defined difference in hydrogen-bond donor/acceptor counts and lipophilicity makes this pair an excellent model system for experimentally validating computational models of permeability, solubility, and metabolic stability. Such head-to-head studies provide critical decision-making data for medicinal chemists deciding between an amide and urea linker in their own lead series [1].

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